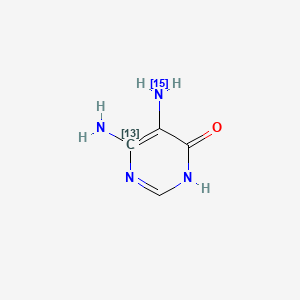![molecular formula C13H25NO2 B565809 N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 107431-14-1](/img/structure/B565809.png)
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . It is known for its use as a reagent in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides, which are 5-HT1F agonists used for the treatment of migraines .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5The compound is generally produced in small quantities for research purposes rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its role as a reagent in the synthesis of compounds that act as 5-HT1F agonists. These agonists target the 5-HT1F receptor, a subtype of serotonin receptor, and modulate its activity. This modulation can lead to the alleviation of migraine symptoms by affecting the pathways involved in pain perception and vascular regulation .
Vergleich Mit ähnlichen Verbindungen
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine: This compound shares a similar spirocyclic structure but differs in the substitution pattern.
Carbazolecarboxamides: These compounds are synthesized using N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine as a reagent.
Cycloheptaindolecarboxamides: Another class of compounds prepared using the target compound as a reagent.
Uniqueness: this compound is unique due to its specific spirocyclic structure and its role in the synthesis of biologically active compounds. Its ability to act as a precursor for 5-HT1F agonists sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMATNATWMPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)N(C)C)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)



![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)


